4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313403-89-3
VCID: VC4388326
InChI: InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24)
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Molecular Formula: C20H14N2O2S
Molecular Weight: 346.4

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

CAS No.: 313403-89-3

Cat. No.: VC4388326

Molecular Formula: C20H14N2O2S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide - 313403-89-3

Specification

CAS No. 313403-89-3
Molecular Formula C20H14N2O2S
Molecular Weight 346.4
IUPAC Name 4-acetyl-N-benzo[g][1,3]benzothiazol-2-ylbenzamide
Standard InChI InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24)
Standard InChI Key GVIJUPOMSUKGTO-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C20_{20}H14_{14}N2_2O2_2S and a molecular weight of 346.4 g/mol. Its IUPAC name, N-benzo[g] benzothiazol-2-yl-4-acetylbenzamide, reflects the fusion of a naphthalene ring with a thiazole system (naphtho[2,1-d]thiazole) and the acetyl-substituted benzamide group .

Key Structural Attributes:

  • Naphthothiazole Core: A planar aromatic system comprising a naphthalene fused to a thiazole ring, contributing to π-π stacking interactions and metabolic stability .

  • Benzamide Backbone: The 4-acetylbenzamide moiety introduces hydrogen-bonding capabilities via the amide and ketone groups .

  • Acetyl Substituent: Enhances lipophilicity and may influence target binding through steric or electronic effects .

Crystallographic and Spectroscopic Data

X-ray crystallography of related naphthothiazole derivatives reveals planar geometries with bond lengths of 1.305–1.364 Å (C–N) and 1.719–1.752 Å (C–S) . Fourier-transform infrared (FTIR) spectroscopy of analogous compounds shows characteristic peaks:

  • 1667 cm1^{-1}: C=O stretch (amide) .

  • 1602 cm1^{-1}: C=N stretch (thiazole) .

  • 2923 cm1^{-1}: Aromatic C–H stretches.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions (Figure 1):

Step 1: Formation of Naphthothiazole Intermediate

Naphtho[2,1-d]thiazol-2-amine is prepared via cyclization of 2-aminonaphthalene with thiourea derivatives under acidic conditions .

Step 2: Acetylation of Benzamide

4-Acetylbenzoyl chloride is synthesized by treating 4-acetylbenzoic acid with thionyl chloride (SOCl2_2) at 50°C for 65 hours .

Step 3: Coupling Reaction

The naphthothiazole amine is reacted with 4-acetylbenzoyl chloride in dry pyridine at 0–10°C, yielding the target compound after recrystallization .

Reaction Conditions:

  • Solvents: Dichloromethane, acetone .

  • Catalysts: Sodium acetate (for pH control) .

  • Yield: ~66–72% .

Purification and Characterization

Purification via column chromatography (silica gel, chloroform:methanol = 9:1) and recrystallization (ethanol) ensures >95% purity . Analytical confirmation employs:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+^+ at m/z 347.08 .

  • NMR Spectroscopy:

    • 1^1H NMR (DMSO-d6d_6): δ 8.21 (s, 1H, thiazole-H), 7.82–7.35 (m, 10H, aromatic-H), 2.61 (s, 3H, acetyl-CH3_3) .

    • 13^{13}C NMR: δ 202.1 (C=O), 168.3 (amide-C=O), 142.5–118.7 (aromatic-C) .

Physicochemical Properties

PropertyValueSource
Melting Point152–154°C
SolubilityLow in H2_2O; soluble in DMSO, DMF
LogP3.82 (predicted)
StabilityStable at RT; sensitive to strong oxidizers

Biological Activities and Mechanisms

Enzyme Inhibition

  • HDAC Inhibition: Analogous compounds show IC50_{50} = 95.2–255.7 nM against HDAC1/2/3, linked to anticancer effects .

  • Carbonic Anhydrase (CA) Inhibition: Ki = 4.07–37.16 nM for CA I/II isoforms .

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Oncology: HDAC and CA inhibitors are emerging targets for solid tumors .

  • Antimicrobials: Thiazole derivatives are promising against drug-resistant pathogens .

Challenges and Optimization

  • Poor Aqueous Solubility: Prodrug strategies (e.g., phosphate esters) may improve bioavailability.

  • Target Selectivity: Molecular docking studies suggest modifications at the acetyl group to enhance HDAC isoform specificity .

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